molecular formula C18H16N4O3 B2557780 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448029-43-3

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2557780
CAS No.: 1448029-43-3
M. Wt: 336.351
InChI Key: IVVVTZJPJVKSJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, a pincer-type compound bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group was studied . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory effects. For instance, novel pyrazolopyrimidines derivatives have been synthesized and screened for their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, demonstrating the importance of such compounds in medicinal chemistry research (Rahmouni et al., 2016). Additionally, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of these compounds in addressing infectious diseases (Jeankumar et al., 2013).

Antitumor Agents

Several studies have focused on the development of compounds with potential antitumor properties. Novel pyrazolopyrimidines and benzamides have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, such as lung carcinoma H292 cells (Raffa et al., 2019). These studies contribute to the ongoing search for new cancer therapies.

Antiviral and Antibacterial Activity

Research has also extended to the synthesis of compounds with significant antiviral and antibacterial activities. For example, benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and shown to possess significant activities against the bird flu influenza H5N1 virus (Hebishy et al., 2020). Moreover, novel pyrazolopyridine derivatives have demonstrated antibacterial activity against various bacterial strains, highlighting their potential in combating bacterial infections (Panda et al., 2011).

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, the safety evaluation of certain food additives and contaminants was prepared by the sixty-eight meeting of the Joint FAO/WHO Expert Committee on Food Additives .

Future Directions

The future directions for the study of similar compounds have been suggested. For instance, the synthesized derivatives exhibited various medicinal activities and could be emerged as lead compounds and further explored as potential therapeutic agents .

Properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18(14-1-2-16-17(11-14)25-12-24-16)20-8-10-22-9-5-15(21-22)13-3-6-19-7-4-13/h1-7,9,11H,8,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVVTZJPJVKSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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